Cyclopent-1-enylglycine
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Overview
Description
Cyclopent-1-enylglycine is a natural product found in Turnera ulmifolia with data available.
Scientific Research Applications
Synthesis and Stereochemical Control
Cyclopent-1-enylglycine has been a subject of interest in chemical synthesis, particularly in achieving stereochemical control. Clerici et al. (2003) described a new approach to synthesize diastereomeric cyclopent-3-enylglycines, with a focus on controlling the cis stereochemistry of cyclopentyl substituents (Clerici, Gelmi, Pellegrino, & Pilati, 2003). Similarly, Nunami, Suzuki, and Yoneda (1979) developed a method for the synthesis of βγ-unsaturated α-amino-acids, including cyclopent-1-enylglycines (Nunami, Suzuki, & Yoneda, 1979).
Enzymatic Resolution and Isomer Synthesis
Andersen, Nielsen, and Jaroszewski (2000) achieved both epimers of L-cyclopentenylglycine using enzymatic resolution, highlighting its potential for biosynthetic tracer experiments (Andersen, Nielsen, & Jaroszewski, 2000).
Catalytic and Biotechnology Applications
Appel and Bertozzi (2015) discussed the unique catalytic capabilities of formylglycine, an aldehyde-functionalized residue generated post-translationally, which has implications for biotechnological applications (Appel & Bertozzi, 2015).
Unique Peptide Nucleic Acids
The work by Pokorski et al. (2004) on (S,S)-trans-cyclopentane-constrained peptide nucleic acids demonstrates the improved binding affinity and specificity of these modified PNAs, suggesting potential applications in genomic analysis (Pokorski, Witschi, Purnell, & Appella, 2004).
Novel Catalysis of Amino Acid Synthesis
Iyer et al. (1996) prepared a novel cyclic dipeptide that catalyzes an enantioselective version of the Strecker amino acid synthesis, indicating a new method for synthesizing various amino acids including this compound (Iyer, Gigstad, Namdev, & Lipton, 1996).
Neuroprotective and Antidepressant Effects
Research on cycloprolylglycine, a related compound, has shown neuroprotective and antidepressant effects. Povarnina et al. (2016) demonstrated its neuroprotective properties in modeled ischemia and glutamate neurotoxicity (Povarnina, Kolyasnikova, Nikolaev, Antipova, & Gudasheva, 2016). Additionally, Abdullina et al. (2022) reported the antidepressant-like effect of cycloprolylglycine and its potential BDNF-dependent mechanism in mice (Abdullina, Vasileva, Kulikova, Naumenko, Plyusnina, Gudasheva, Kovalev, & Seredenin, 2022).
properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(cyclopenten-1-ylamino)acetic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-8-6-3-1-2-4-6/h3,8H,1-2,4-5H2,(H,9,10) |
InChI Key |
GDJDPCVXZBFMKY-UHFFFAOYSA-N |
SMILES |
C1CC=C(C1)NCC(=O)O |
Canonical SMILES |
C1CC=C(C1)NCC(=O)O |
synonyms |
(S)-2-(3'-cyclopentenyl)glycine cyclopentenylglycine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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